N1-Unsubstituted vs. N1-Substituted Pyrazole: Impact on Multidrug Resistance Susceptibility
The target compound (CAS 312310-33-1) is structurally equivalent to EN12-2A [5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol] with the critical exception of the N1-pyridinyl substituent, which is absent in CAS 312310-33-1. In a study evaluating pyrazole compounds against six drug-resistant cell lines, EN12-2A demonstrated a resistance index (RI) of 3.2 in MDR1-overexpressing A2780/DX3 cells relative to sensitive A2780 cells, indicating partial susceptibility to P-glycoprotein-mediated efflux [1]. In contrast, the taxol-resistant A549/T24 cell line exhibited increased sensitivity to these pyrazole compounds [2]. The N1-unsubstituted variant (CAS 312310-33-1) has not been directly evaluated in this resistant panel, but the pyridinyl substitution in EN12-2A is known to introduce additional binding interactions that may influence both microtubule depolymerization and transporter recognition. This structural divergence at N1 represents a verifiable point of differentiation warranting compound-specific characterization before cross-experiment extrapolation.
| Evidence Dimension | Resistance index (RI) in MDR1-overexpressing cancer cells |
|---|---|
| Target Compound Data | No direct resistance data available; N1 position is unsubstituted |
| Comparator Or Baseline | EN12-2A (N1-pyridinyl analog): RI = 3.2 in A2780/DX3 vs. A2780 |
| Quantified Difference | Not quantifiable — structural divergence precludes direct extrapolation; comparator data provided to illustrate N1-substitution-dependent resistance profile |
| Conditions | A2780 (sensitive) and A2780/DX3 (doxorubicin-selected, MDR1-overexpressing) ovarian cancer cells, MTT assay |
Why This Matters
The N1 substitution pattern directly impacts susceptibility to ABC transporter-mediated drug efflux, a key determinant in oncology lead optimization.
- [1] Viale M, et al. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Pharmacol Rep. 2013;65(3):DOI: 10.1016/s1734-1140(13)71050-8. PMID: 23950595. Abstract lines 24-35. View Source
- [2] Viale M, et al. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Pharmacol Rep. 2013;65(3):DOI: 10.1016/s1734-1140(13)71050-8. PMID: 23950595. Results section. View Source
